
2-Acetamidopentyl acetate
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Description
2-Acetamidopentyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
- Intermediate in Reactions : 2-Acetamidopentyl acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.
Reaction Type | Products |
---|---|
Oxidation | Quinones |
Reduction | 2-Aminopentanol |
Substitution | Various substituted acetates |
Biological Applications
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.
- Influenza Neuraminidase Inhibition : Similar compounds have been studied for their ability to inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This suggests potential antiviral applications.
Pharmaceutical Development
- Precursor for Drug Synthesis : The compound is being investigated as a precursor for synthesizing pharmaceutical agents. Its derivatives may lead to the development of new therapeutic agents targeting various diseases.
Case Study 1: Antiviral Properties
A study published in Journal of Biomolecular Structure and Dynamics explored the interaction of this compound with influenza neuraminidase. Molecular docking simulations demonstrated that the compound binds effectively to the enzyme's active site, inhibiting its function and disrupting viral replication cycles.
- Binding Affinity : The docking scores indicated strong interactions with key amino acids within the active site.
- Molecular Dynamics : Simulations showed stability in the ligand-enzyme complex over time, suggesting potential for further drug development.
Case Study 2: Synthesis Optimization
Research conducted at PSG College of Arts and Science focused on optimizing the synthesis of this compound through various reaction conditions. The study highlighted:
- Yield Improvement : Adjustments in temperature and reactant ratios improved yield by up to 30%.
- Characterization Techniques : X-ray diffraction confirmed the crystal structure, revealing significant intermolecular interactions that contribute to stability.
Properties
CAS No. |
145842-46-2 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-acetamidopentyl acetate |
InChI |
InChI=1S/C9H17NO3/c1-4-5-9(10-7(2)11)6-13-8(3)12/h9H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
AZBMSNGQNRHHOX-UHFFFAOYSA-N |
SMILES |
CCCC(COC(=O)C)NC(=O)C |
Canonical SMILES |
CCCC(COC(=O)C)NC(=O)C |
Synonyms |
Acetamide, N-[1-[(acetyloxy)methyl]butyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.